3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Introduction of the Methoxyphenyl Group: The next step involves the alkylation of the chlorophenyl intermediate with a 2-methoxyphenyl ethyl halide under basic conditions to form the desired intermediate.
Tetrazole Ring Formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The tetrazole ring is often involved in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Uniqueness
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both a chlorophenyl group and a tetrazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22ClN5O2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H22ClN5O2/c1-28-19-5-3-2-4-16(19)10-11-22-20(27)12-17(13-26-14-23-24-25-26)15-6-8-18(21)9-7-15/h2-9,14,17H,10-13H2,1H3,(H,22,27) |
InChI Key |
QQTUMINQNNUGTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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